N-Boc-N-bis(PEG2-acid)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

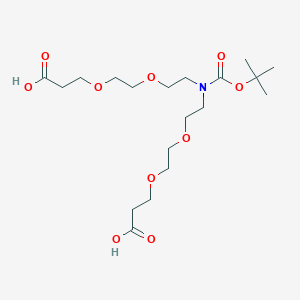

N-Boc-N-bis(PEG2-acid): is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It contains a tert-butoxycarbonyl (Boc) protected amino group and two terminal carboxylic acid groups linked through a linear polyethylene glycol chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-bis(PEG2-acid) typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The protected amine can then be reacted with polyethylene glycol derivatives to introduce the PEG chains and carboxylic acid groups .

Industrial Production Methods: Industrial production of N-Boc-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Boc-N-bis(PEG2-acid) undergoes various chemical reactions, including:

Substitution Reactions: The carboxylic acid groups can react with primary amino groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) to form stable amide bonds.

Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions:

EDC or DCC: Used for amide coupling reactions.

Acidic Conditions: Used for deprotection of the Boc group.

Major Products Formed:

Amide Bonds: Formed through substitution reactions with primary amino groups.

Free Amines: Formed through deprotection of the Boc group.

Scientific Research Applications

N-Boc-N-bis(PEG2-acid) is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

PROTAC Synthesis: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.

Bio-conjugation: Utilized in bio-conjugation techniques to link biomolecules such as proteins and peptides.

Drug Delivery: Employed in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates.

Mechanism of Action

N-Boc-N-bis(PEG2-acid) exerts its effects by acting as a linker in PROTAC molecules. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The linker facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

N-Boc-N-bis(PEG3-acid): Similar structure but with an additional polyethylene glycol unit.

N-Boc-N-bis(PEG4-acid): Contains two additional polyethylene glycol units compared to N-Boc-N-bis(PEG2-acid).

Uniqueness: N-Boc-N-bis(PEG2-acid) is unique due to its optimal length of the polyethylene glycol chain, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient formation of the ternary complex and subsequent protein degradation .

Biological Activity

N-Boc-N-bis(PEG2-acid) is a polyethylene glycol (PEG)-based linker that plays a crucial role in the development of proteolysis-targeting chimeras (PROTACs). These innovative compounds leverage the ubiquitin-proteasome system to selectively degrade target proteins, making them significant in therapeutic applications, particularly in cancer treatment. This article explores the biological activity of N-Boc-N-bis(PEG2-acid), including its mechanisms, applications, and relevant research findings.

- Molecular Formula : C19H35NO10

- Molecular Weight : 437.48 g/mol

- CAS Number : 2054339-01-2

- Structure : N-Boc-N-bis(PEG2-acid) contains a Boc-protected amino group and two terminal carboxylic acid groups linked through a linear PEG chain, which enhances its solubility and stability in aqueous environments .

N-Boc-N-bis(PEG2-acid) functions as a linker in PROTACs by connecting two essential ligands:

- E3 Ubiquitin Ligase Ligand : This ligand binds to an E3 ligase, facilitating the ubiquitination of the target protein.

- Target Protein Ligand : This ligand specifically targets the protein intended for degradation.

By promoting the formation of a ternary complex between the target protein, E3 ligase, and PROTAC, N-Boc-N-bis(PEG2-acid) enhances the efficiency of protein degradation .

Applications in Research and Therapeutics

N-Boc-N-bis(PEG2-acid) is primarily utilized in:

- Synthesis of PROTACs : Its ability to form stable linkages with biomolecules is critical for developing effective PROTACs that can selectively degrade proteins implicated in various diseases, especially cancer .

- Bioconjugation : The compound's structure allows for efficient coupling with peptides, proteins, and nucleic acids, making it valuable in drug development and protein engineering .

Study 1: Efficacy in Cancer Cell Lines

A study demonstrated that PROTACs incorporating N-Boc-N-bis(PEG2-acid) significantly increased target protein degradation in various cancer cell lines. The dual-ligand approach using this linker showed enhanced cytotoxicity compared to traditional single-ligand PROTACs, achieving up to a tenfold increase in degradation efficiency .

Study 2: Stability and Reactivity

Research highlighted the stability of N-Boc-N-bis(PEG2-acid) under physiological conditions. The compound exhibited favorable reactivity with primary amines to form stable amide bonds, crucial for creating bioconjugates necessary for effective drug delivery systems .

Study 3: In Vivo Applications

In vivo studies utilizing PROTACs with N-Boc-N-bis(PEG2-acid) demonstrated promising results in tumor-bearing mouse models. These studies indicated sustained low levels of target proteins post-treatment, suggesting prolonged therapeutic effects due to the stable complexes formed within cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Boc-N-bis(PEG4-NHS ester) | PEG-based linker | Contains NHS group for reactive conjugation |

| Amino-PEG3-CH2CO2H | PEG-based linker | Features an amino group for different conjugation |

| Azido-PEG4-4-nitrophenyl carbonate | PEG-based linker | Contains azide functionality for click chemistry |

| Thiol-PEG3-phosphonic acid ethyl ester | PEG-based linker | Contains thiol group for thiol-specific reactions |

N-Boc-N-bis(PEG2-acid) is distinguished by its non-cleavable nature and specific application in PROTAC synthesis, setting it apart from other PEG-based linkers that may serve different purposes or be cleavable .

Properties

IUPAC Name |

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO10/c1-19(2,3)30-18(25)20(6-10-28-14-12-26-8-4-16(21)22)7-11-29-15-13-27-9-5-17(23)24/h4-15H2,1-3H3,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKFXKJMBCVDJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.